(R)-3-Hydroxymethylmorpholine
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Overview
Description
®-3-Hydroxymethylmorpholine is a chiral morpholine derivative with a hydroxymethyl group attached to the third carbon atom in the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxymethylmorpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available morpholine.
Chiral Resolution: The racemic mixture of 3-hydroxymethylmorpholine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Hydroxymethylation: The hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods: In an industrial setting, the production of ®-3-Hydroxymethylmorpholine may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxymethylmorpholine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-methylmorpholine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-Formylmorpholine or 3-carboxymorpholine.
Reduction: 3-Methylmorpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-3-Hydroxymethylmorpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxymethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The chiral nature of the compound allows for selective interactions with chiral biological targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
3-Hydroxymethylmorpholine: The racemic mixture of ®- and (S)-enantiomers.
3-Methylmorpholine: Lacks the hydroxymethyl group, resulting in different chemical properties.
Morpholine: The parent compound without any substituents.
Uniqueness: ®-3-Hydroxymethylmorpholine is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[(3R)-morpholin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDFBOLUCCNTDQ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211053-49-5 |
Source
|
Record name | 3(R)-Hydroxymethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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